Product packaging for 2-Butyl-2-methoxy-1,3-dioxolane(Cat. No.:CAS No. 113748-04-2)

2-Butyl-2-methoxy-1,3-dioxolane

Cat. No.: B14292632
CAS No.: 113748-04-2
M. Wt: 160.21 g/mol
InChI Key: GGMFFDHXRUJUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-2-methoxy-1,3-dioxolane is a chemical reagent offered for research use only. It is strictly for laboratory applications and not intended for diagnostic, therapeutic, or any personal uses. This compound belongs to the 1,3-dioxolane family, which is commonly employed in organic synthesis as protecting groups for aldehydes and ketones, or as versatile building blocks. The specific structural features of this compound may make it a valuable synthon in the development of more complex molecules, such as pharmaceuticals and specialty chemicals. Researchers can utilize this compound to explore novel synthetic pathways. As with all chemicals of this nature, proper safety protocols must be observed. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O3 B14292632 2-Butyl-2-methoxy-1,3-dioxolane CAS No. 113748-04-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113748-04-2

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-butyl-2-methoxy-1,3-dioxolane

InChI

InChI=1S/C8H16O3/c1-3-4-5-8(9-2)10-6-7-11-8/h3-7H2,1-2H3

InChI Key

GGMFFDHXRUJUNV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(OCCO1)OC

Origin of Product

United States

Synthetic Methodologies and Strategies

Classical Condensation Reactions for 1,3-Dioxolane (B20135) Core Synthesis

The most traditional and widely used method for constructing the 1,3-dioxolane ring is the acid-catalyzed condensation of a 1,2-diol with a carbonyl compound. wikipedia.orgorganic-chemistry.org This reversible reaction forms the basis for protecting these functional groups in multi-step syntheses. thieme-connect.de

The formation of a 1,3-dioxolane is achieved through the acetalization of an aldehyde or ketalization of a ketone with ethylene (B1197577) glycol. wikipedia.org The reaction is catalyzed by a Brønsted or Lewis acid. A standard procedure involves using a catalyst like p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgrsc.org

The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. One hydroxyl group of the ethylene glycol then performs a nucleophilic attack on the activated carbonyl carbon, forming a hemiacetal intermediate. Subsequently, an intramolecular cyclization occurs as the second hydroxyl group attacks the same carbon, followed by the elimination of a water molecule to yield the stable 1,3-dioxolane ring. youtube.com This process is highly efficient for converting various carbonyl compounds into their corresponding cyclic acetals. organic-chemistry.org

Table 1: Common Acid Catalysts for Dioxolane Synthesis

Catalyst TypeExamples
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄)
Lewis Acids Boron trifluoride etherate (BF₃·OEt₂), Scandium(III) triflate (Sc(OTf)₃)
Solid Acids Amberlite® resin, Dowex® resin

This table summarizes various acid catalysts commonly employed in the synthesis of 1,3-dioxolanes through condensation reactions.

The condensation reaction to form a 1,3-dioxolane is an equilibrium process. To drive the reaction toward the product side and achieve high yields, the water generated as a byproduct must be removed. youtube.com Several techniques are employed for this purpose.

One of the most effective methods is the use of a Dean-Stark apparatus . organic-chemistry.orgresearchgate.net In this setup, the reaction is typically conducted in a solvent, such as toluene (B28343), that forms a low-boiling azeotrope with water. As the mixture refluxes, the water-toluene azeotrope vaporizes and enters the Dean-Stark trap. Upon cooling, the denser water separates and is collected in the trap, while the toluene overflows and returns to the reaction flask, thereby physically removing water from the equilibrium. researchgate.net

Alternatively, chemical drying agents like molecular sieves (typically 3Å or 4Å) can be added directly to the reaction mixture. researchgate.net These porous aluminosilicates trap water molecules within their crystalline structure, effectively sequestering water and pushing the reaction to completion. researchgate.net Another approach involves using orthoesters, such as triethyl orthoformate, which react chemically with the water byproduct. organic-chemistry.org

Table 2: Comparison of Water Removal Techniques

MethodPrincipleAdvantages
Dean-Stark Apparatus Physical separation via azeotropic distillationHighly effective for large-scale reactions; continuous removal.
Molecular Sieves Physical sequestrationMild conditions; suitable for heat-sensitive substrates; easy to handle.

This table compares the primary methods used to remove water during the synthesis of 1,3-dioxolanes, a critical step for maximizing product yield.

Targeted Synthesis of 2-Butyl-2-methoxy-1,3-dioxolane

The synthesis of the specific compound this compound, which is a cyclic orthoester, can be approached through several specialized strategies that build upon the fundamental dioxolane-forming reactions.

Dioxolane rings can be formed through the rearrangement or expansion of other cyclic precursors. A notable example involves the ring-expansion of an epoxide. In the total synthesis of the natural product neosporol, a dioxolane ring is formed when a suitable epoxide, generated from an allyl alcohol, undergoes a ring-expansion reaction driven by a nearby carbonyl group. wikipedia.org While this specific intramolecular cyclization leads to a more complex structure, the principle of using a ring-opening/ring-closing cascade demonstrates a powerful method for dioxolane synthesis from non-carbonyl precursors. The cationic ring-opening polymerization of 1,3-dioxolane itself, although used to create polymers, further highlights the reactivity of the ring system and the potential for such structures to be formed from reactive intermediates. researchgate.net

Modern synthetic methods allow for the direct functionalization of C-H bonds, which could theoretically be applied to a 1,3-dioxolane ring. researchgate.net Strategies involving catalytic ruthenium carbene insertion have been shown to facilitate intramolecular alkylation of dioxolanes, creating new carbon-carbon bonds by activating otherwise inert C(sp³)–H bonds. researchgate.net While direct intermolecular alkylation at the C2 position to introduce a butyl group is not a standard method, the development of C-H functionalization protocols opens a potential, albeit complex, pathway. A more traditional, though less direct, approach might involve the deprotonation of the C2 position of a suitable 2-substituted-1,3-dioxolane to form an organometallic intermediate, which could then be alkylated with a butyl halide.

A highly effective and direct route for synthesizing 2-alkoxy-1,3-dioxolanes involves a transesterification or, more accurately, a transacetalization reaction. researchgate.net To prepare this compound, one could react an appropriate orthoester, such as methyl orthobutyrate (1,1,1-trimethoxybutane), with ethylene glycol.

In this reaction, an acid catalyst activates the orthoester, leading to the sequential substitution of its alkoxy groups by the hydroxyl groups of the diol. The reaction is driven to completion by the removal of the alcohol byproduct (in this case, methanol). This method is advantageous as it directly installs both the butyl and the methoxy (B1213986) groups at the C2 position in a single, efficient step. The use of orthoformates in the presence of a diol is a well-established method for forming the related 2-alkoxy acetals. organic-chemistry.org

Advanced Catalytic Systems in Dioxolane Synthesis

The formation of 1,3-dioxolanes, such as this compound, is fundamentally an acetalization or ketalization reaction. Traditionally, this involves the reaction of a carbonyl compound with a 1,2-diol under acidic conditions. wikipedia.orgchemicalbook.com Modern synthetic chemistry, however, seeks more efficient, selective, and environmentally benign catalytic systems.

Optimization of Brønsted and Lewis Acid Catalysis

The synthesis of 1,3-dioxolanes is commonly catalyzed by either Brønsted or Lewis acids. organic-chemistry.org Brønsted acids, such as p-toluenesulfonic acid, facilitate the reaction by protonating the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the diol. chemicalbook.com A standard procedure often involves refluxing in a solvent like toluene with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards product formation. organic-chemistry.org

Lewis acids offer an alternative activation mechanism by coordinating to the carbonyl oxygen. This approach has seen significant optimization through the exploration of various Lewis acid catalysts that function under milder conditions. For instance, zirconium tetrachloride (ZrCl₄) has been demonstrated as a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds under mild reaction conditions. organic-chemistry.org Other notable Lewis acids include erbium triflate (Er(OTf)₃) and cerium(III) triflate, which can catalyze the reaction gently, often at room temperature in wet nitromethane. organic-chemistry.org The choice of catalyst can be crucial for substrates with acid-sensitive functional groups. organic-chemistry.org Mechanistic studies suggest that in some Lewis acid-catalyzed reactions, the true catalyst might be a "hidden Brønsted acid" generated in situ, particularly in the presence of trace amounts of water. ntu.edu.sg The synergy between Lewis and Brønsted acidity is also being explored in bifunctional catalytic systems to enhance reaction rates and selectivity. rsc.org

Table 1: Comparison of Selected Acid Catalysts in Dioxolane Synthesis

Catalyst Type Example Catalyst Typical Conditions Key Advantages Reference
Brønsted Acid p-Toluenesulfonic acid Reflux in toluene with Dean-Stark trap Well-established, effective for simple substrates organic-chemistry.org, chemicalbook.com
Lewis Acid Zirconium tetrachloride (ZrCl₄) Mild conditions High efficiency and chemoselectivity organic-chemistry.org
Lewis Acid Erbium triflate (Er(OTf)₃) Room temperature, wet nitromethane Very gentle, suitable for sensitive substrates organic-chemistry.org
Lewis Acid Cerium(III) triflate Mild conditions Effective for various carbonyls organic-chemistry.org

Application of Ionic Liquid Catalysts for Enhanced Efficiency and Selectivity

Ionic liquids (ILs) have emerged as promising catalysts and reaction media in organic synthesis due to their unique properties, such as low vapor pressure, thermal stability, and tunable acidity. rsc.orgnih.gov In the context of acetalization, acidic ionic liquids can function as both the catalyst and the solvent, simplifying workup procedures and enabling catalyst recycling. elsevierpure.com

Specifically, sulfonic acid-functionalized ionic liquids (SAILs) have been designed as efficient Brønsted acid catalysts. nih.gov These SAILs can be engineered with varying alkyl chain lengths to enhance their solubility in non-polar reaction mixtures, thereby improving catalytic performance. nih.gov For example, an imidazolium-based protic ionic liquid has been shown to be an effective catalyst in the chemistry of dioxolanes, highlighting the potential for dual activation mechanisms. rsc.org The use of ILs can lead to high product yields under relatively mild conditions. Furthermore, their reusability over several cycles without a significant loss of activity presents a key advantage for developing more sustainable chemical processes. rsc.orgnih.gov

Photochemical Methods for Acetalization under Mild Conditions

Photochemical methods represent a frontier in developing mild and selective activation strategies. Acetalization reactions can be achieved under neutral conditions using visible-light irradiation in the presence of a photocatalyst. organic-chemistry.org A notable example is the use of Eosin Y, an organic dye, which can catalyze the protection of a wide range of aldehydes. organic-chemistry.org

This method is particularly advantageous for its mildness, proceeding under neutral conditions and low-energy visible light, which helps in preserving sensitive functional groups within the molecule. organic-chemistry.org While many photochemical methods have focused on aldehydes, the development of photocatalytic systems for the ketalization of less reactive ketones is an active area of research. organic-chemistry.org Photocatalytic synthesis of 1,3-dioxacyclanes has been demonstrated using a mercury lamp reactor, indicating the viability of this approach for cyclic acetal (B89532) formation. chemicalbook.com These light-driven methods offer a green alternative to traditional acid-catalyzed reactions that often require harsh conditions.

Diastereoselective and Stereoselective Synthesis of 2-Substituted Dioxolanes

When the diol or the carbonyl precursor contains stereocenters, the formation of the dioxolane ring can lead to diastereomers. Controlling the stereochemical outcome of this reaction is a significant challenge and a key focus of modern synthetic strategies.

Control of Stereochemistry in Dioxolane Formation

The stereochemical course of dioxolane formation can be controlled through careful selection of reactants, catalysts, and reaction conditions. One powerful strategy involves the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. nih.govmdpi.com The subsequent stereoselective trapping of this cation by a nucleophile determines the final stereochemistry of the product. nih.gov For instance, the oxidation of an alkene in the presence of a carboxylic acid can generate this cationic intermediate, whose stereoface can be selectively attacked by a nucleophile to yield a specific diastereomer of the substituted dioxolane. nih.gov

The geometry of the starting alkene (cis or trans) can directly influence the stereochemistry of the intermediate and, consequently, the final product. nih.gov This method allows for the assembly of three different components (alkene, carboxylic acid, and a carbon nucleophile) into a stereochemically defined dioxolane product in a single pot. nih.gov Furthermore, recent advances have shown that photoredox catalysis can be used to render otherwise static stereocenters dynamic, opening up new possibilities for convergent, stereocontrolled syntheses. princeton.edu

Utilization of Chiral Precursors in Synthetic Pathways

An established method for achieving stereoselectivity is to use chiral, non-racemic starting materials. The inherent chirality of the precursor can guide the stereochemical outcome of the reaction. This can be achieved by using a chiral diol, a chiral ketone, or a chiral auxiliary attached to one of the reactants.

The synthesis of chiral cyclic ketones, which can serve as precursors, has been accomplished through Diels-Alder reactions employing chiral dienes derived from chiral oxazolidinones. nih.gov Similarly, chiral diols can be prepared through methods like asymmetric hydroboration of alkenes. researchgate.net When a chiral diol reacts with an achiral ketone, the formation of the two possible diastereomeric dioxolanes often proceeds with some level of selectivity, influenced by steric and electronic factors.

Catalytic asymmetric methods provide a more elegant and atom-economical approach. For example, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric cycloaddition between carbonyl ylides and aldehydes to afford cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Such catalytic systems create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over others.

Table 2: Strategies for Stereocontrol in Dioxolane Synthesis

Strategy Description Example Reference
Intermediate Control Stereospecific generation and stereoselective trapping of a 1,3-dioxolan-2-yl cation. Oxidation of alkenes with hypervalent iodine in the presence of a carboxylic acid and nucleophile. nih.gov, mdpi.com
Chiral Precursors Use of enantiomerically pure starting materials (e.g., diols, ketones) to direct stereochemistry. Reaction of a chiral diol, prepared by asymmetric hydroboration, with a ketone. researchgate.net, nih.gov
Asymmetric Catalysis A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer or diastereomer. A chiral Ni(II) complex catalyzes the cycloaddition to form chiral cis-1,3-dioxolanes. organic-chemistry.org

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions at the C2 Position of the Dioxolane Ring

The C2 position of 2-butyl-2-methoxy-1,3-dioxolane is the primary site of reactivity towards nucleophiles. This reactivity is governed by the ability of the methoxy (B1213986) group to act as a leaving group, leading to the formation of a key cationic intermediate.

Role of the Methoxy Group as a Leaving Group

The methoxy group (–OCH₃) itself is a poor leaving group due to the high basicity of the methoxide (B1231860) anion (CH₃O⁻). However, its departure is greatly facilitated under acidic conditions. Protonation of the methoxy oxygen by an acid catalyst converts it into a methoxonium ion. This ion is an excellent, neutral leaving group in the form of methanol (B129727) (CH₃OH).

The departure of methanol is driven by the formation of a highly stabilized carbocationic intermediate, the 2-butyl-1,3-dioxolan-2-yl cation. This species is an oxocarbenium ion, where the positive charge on the C2 carbon is significantly stabilized by resonance electron donation from the two adjacent oxygen atoms within the dioxolane ring. This delocalization of charge makes the formation of the cation energetically favorable and is a key step in initiating nucleophilic substitution at this position. The subsequent attack by a nucleophile on this stabilized cation leads to the final substitution product.

Influence of Nucleophile Structure on Reaction Specificity and Outcome

The structure of the incoming nucleophile plays a critical role in determining the specificity and outcome of the substitution reaction. The steric and electronic properties of the nucleophile can dictate the reaction's feasibility, rate, and stereochemistry.

Research on substituted dioxolanes has shown that the stereoselectivity of nucleophilic attack is highly dependent on the steric bulk of the nucleophile. For instance, in reactions involving the formation of a 1,3-dioxolan-2-yl cation, the diastereofaces of the cation may present different levels of steric hindrance, leading to preferential attack from the less hindered side.

A study on the stereoselective preparation of substituted dioxolanes highlighted the impact of both carbon and carboxylic acid nucleophiles. The diastereoselectivity was found to be influenced by the steric effect of the carbon nucleophile. handwiki.org Furthermore, the use of sterically demanding carboxylic acids, such as pivalic acid, can significantly affect the reaction's outcome. In some cases, a bulky nucleophile may fail to react at the C2 position, or the reaction may proceed with low yield due to steric hindrance. handwiki.org

Table 1: Influence of Nucleophile Structure on Dioxolane Reactions
Nucleophile TypeStructural FeatureImpact on Reaction OutcomeExample
Carbon NucleophileIncreasing Steric BulkAffects diastereoselectivity of the addition to the dioxolanyl cation. handwiki.orgDimethyl ketene (B1206846) silyl (B83357) acetal (B89532)
Carboxylic AcidPrimary/SecondaryActs as an effective nucleophile to form acetate-incorporated dioxolanes. handwiki.orgPropanoic acid
Carboxylic AcidTertiary (Sterically Bulky)Reaction may fail or give low yields of the dioxolane trapping product. handwiki.orgPivalic acid (2,2-dimethylpropanoic acid)

Hydrolytic Cleavage Mechanisms of this compound

The hydrolysis of the ortho ester functionality in this compound is a key transformation pathway, the mechanism of which is highly dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis to Corresponding Diols and Carbonyl Compounds

This compound, as a cyclic ketal and ortho ester, is highly susceptible to hydrolysis under mild aqueous acidic conditions. wikipedia.orgalfa-chemistry.com This reaction, often used for deprotection in organic synthesis, efficiently cleaves the molecule to its constituent carbonyl compound, diol, and alcohol. wikipedia.org

The mechanism proceeds via the following steps:

Protonation: An acid catalyst protonates one of the oxygen atoms. Protonation of the exocyclic methoxy group is the most productive pathway for hydrolysis.

Leaving Group Departure: The protonated methoxy group departs as a neutral methanol molecule, leading to the formation of the resonance-stabilized 2-butyl-1,3-dioxolan-2-yl cation.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic C2 carbon of the cation.

Ring Opening: The resulting intermediate undergoes ring-opening, facilitated by the transfer of a proton.

Final Product Formation: Subsequent proton transfers and hydrolysis of the resulting ester intermediate yield the final products: pentan-2-one, ethylene (B1197577) glycol, and methanol. wikipedia.orgalfa-chemistry.com

Base-Mediated Hydrolysis Pathways and Selectivity Considerations

In stark contrast to their lability in acid, ortho esters like this compound are characteristically stable in neutral and alkaline (basic) conditions. wikipedia.orgalfa-chemistry.com The functional group is considered "base stable," and this property is frequently exploited in organic synthesis where the dioxolane moiety is used as a protecting group for carbonyls or diols while other parts of the molecule undergo base-catalyzed reactions. handwiki.org

Direct hydrolysis via nucleophilic attack by hydroxide (B78521) (OH⁻) is not a feasible pathway. The alkoxy groups (methoxy and the two ring oxygens) are poor leaving groups, and there is no mechanism for their activation under basic conditions. Therefore, base-mediated hydrolysis of this compound does not readily occur. This high selectivity and stability towards bases is a cornerstone of its utility as a protective group.

Oxidation Reactions of the Butyl Side Chain

The oxidation of the butyl side chain of this compound presents a significant chemical challenge due to the general inertness of saturated alkyl groups.

The C-H bonds of the butyl group are unactivated and resistant to oxidation by most common oxidizing agents. Powerful oxidizing agents that are capable of oxidizing alkyl chains, such as hot potassium permanganate (B83412) (KMnO₄), typically require an activating feature, such as an adjacent aromatic ring (a benzylic position). unizin.orgpressbooks.publibretexts.org The butyl group in this molecule is attached to a saturated heterocyclic ring and lacks such activation. Consequently, the conditions required for the direct oxidation of the butyl group would be harsh and are highly likely to cause the degradation of the acid-sensitive dioxolane ring itself, rather than selective oxidation of the side chain. The tert-butyl group, which has no benzylic hydrogens, is particularly resistant to such oxidation. unizin.orgpressbooks.pub

Therefore, under typical laboratory conditions, selective oxidation of the butyl side chain while preserving the 2-methoxy-1,3-dioxolane (B17582) core is generally not a viable transformation pathway. The reactivity of the molecule is overwhelmingly dominated by the chemistry of the ortho ester functional group.

Ring-Opening Reactions with Organometallic Reagents

The reaction of this compound with Grignard reagents (RMgX) is expected to proceed via nucleophilic attack at the electrophilic carbon of the acetal. A study on the closely related 2-methoxy-1,3-dioxane revealed that its reaction with Grignard reagents leads predominantly to ring-opened products rather than simple substitution of the methoxy group. epa.gov This reaction is under stereoelectronic control and results in the endocyclic cleavage of a C-O bond, forming 3-(1'-methoxyalkoxy)-1-propanols as the major products. epa.gov

By analogy, the reaction of this compound with a Grignard reagent (e.g., R'MgX) would be expected to yield a ring-opened product. The nucleophilic R' group would attack the C2 carbon of the dioxolane ring, leading to the cleavage of one of the ring's C-O bonds.

A plausible reaction pathway is depicted below:

ReactantsExpected Major Product
This compound + R'MgX2-((1-Methoxy-1-R'-pentyl)oxy)ethan-1-ol

It is important to note that Grignard reagents are strong bases and can also induce elimination reactions or act as nucleophiles towards other functional groups if present. chemguide.co.uklibretexts.orgleah4sci.com

Organolithium compounds are highly reactive nucleophiles and strong bases, and their reactions with this compound are expected to be vigorous. fishersci.frwikipedia.org Similar to Grignard reagents, organolithium reagents can attack the electrophilic carbon of the acetal. The high reactivity of organolithium reagents may lead to a different selectivity profile compared to Grignard reagents.

In the absence of specific studies on this compound, we can infer its reactivity from the general behavior of organolithium reagents with ethers and acetals. Organolithium reagents are known to react with ethers, sometimes leading to cleavage. fishersci.fr The reaction with the acetal functionality in this compound is likely to be the primary pathway. Nucleophilic attack at the C2 position would lead to ring-opening. The choice of the organolithium reagent and reaction conditions would be crucial in controlling the selectivity between substitution of the methoxy group and cleavage of the dioxolane ring.

Rearrangement Processes and Mechanistic Studies

While the Baeyer-Villiger and Criegee rearrangements are typically associated with the oxidation of ketones and tertiary alcohols, respectively, analogies can be drawn to the potential rearrangement of intermediates derived from this compound. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govsigmaaldrich.comlibretexts.org

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group. wikipedia.orgorganic-chemistry.orgnih.govsigmaaldrich.comlibretexts.org If the dioxolane ring of this compound were to be cleaved oxidatively to an intermediate containing a ketone functionality, a subsequent Baeyer-Villiger-type rearrangement could be envisioned. The migratory aptitude of the groups attached to the carbonyl would determine the regiochemical outcome of the rearrangement.

The Criegee rearrangement involves the cleavage of a tertiary alcohol by a peroxyacid to form a ketone and an alcohol. wikipedia.org An analogous process could be considered if the butyl group of this compound were to be oxidized to a tertiary alcohol at the C1 position. Subsequent treatment with a peroxyacid could lead to a Criegee-type rearrangement, cleaving the C1-C2 bond of the butyl group. The migratory aptitude in Criegee rearrangements generally follows the order: tert-butyl > isopropyl > ethyl > methyl. wikipedia.org

Furthermore, the Baeyer-Villiger oxidation of orthoesters has been reported, which provides a more direct analogy. This reaction involves the insertion of an oxygen atom into a C-O bond of the orthoester, leading to the formation of a carbonate and an ester. The mechanism is believed to proceed through a Criegee-type intermediate. nih.gov This suggests that under appropriate oxidative conditions, this compound could undergo a similar rearrangement.

Intramolecular Rearrangements of Dioxolane Derivatives

Dioxolane derivatives, particularly 2,2-disubstituted variants such as this compound, exhibit a propensity for intramolecular rearrangements. These transformations are fundamental to their chemical character and are typically initiated under acidic conditions, employing either Brønsted or Lewis acids as catalysts. The reaction pathways are governed by the formation of cationic intermediates and are highly dependent on the nature of the substituents at the 2-position of the dioxolane ring, as well as the specific reaction conditions.

The generally accepted mechanism for the acid-catalyzed intramolecular rearrangement of a 2-alkyl-2-alkoxy-1,3-dioxolane commences with the protonation of one of the ethereal oxygen atoms of the dioxolane ring. This initial step facilitates the cleavage of a carbon-oxygen bond, leading to the opening of the five-membered ring and the generation of a key intermediate: an oxocarbenium ion. This electrophilic species is the branching point for various subsequent transformations.

One significant pathway involves the migration of a substituent from the C2 carbon to the adjacent oxygen atom. This process, often a 1,2-acyl or alkyl shift, results in the formation of a more thermodynamically stable product, typically a 2-hydroxyethyl ester. The migratory aptitude of the substituents at the C2 position plays a crucial role in determining the product distribution. For instance, in 2-alkyl-2-aryl-1,3-dioxolanes, the aryl group generally exhibits a higher migratory aptitude than the alkyl group.

Another potential intramolecular event is a hydride shift. If a substituent on the C2 carbon or on an adjacent carbon atom possesses a transferable hydride, an intramolecular hydride transfer can occur. This can lead to the formation of a different carbocationic intermediate, which can then undergo further reaction, such as cyclization or rearrangement, to yield a variety of products. For example, cascade reactions involving a organic-chemistry.orgresearchgate.net-hydride transfer followed by cyclization have been observed in related systems, leading to the formation of new cyclic structures. organic-chemistry.org

Furthermore, the concept of ring-chain tautomerism is relevant to the reactivity of certain functionalized dioxolanes. This equilibrium involves the reversible opening of the dioxolane ring to form an open-chain isomer. While not a permanent rearrangement in itself, the transient formation of the open-chain tautomer can provide a pathway to other, more stable rearranged products.

While specific, detailed research on the intramolecular rearrangement of this compound is not extensively documented, the principles derived from analogous 2,2-disubstituted-1,3-dioxolanes provide a strong basis for predicting its reactivity. The presence of both a butyl and a methoxy group suggests that under acidic conditions, rearrangement to form 2-hydroxyethyl pentanoate would be a plausible transformation pathway.

The following table summarizes representative findings on the acid-catalyzed intramolecular rearrangements of 2,2-disubstituted-1,3-dioxolanes, illustrating the general transformation pathways.

Table 1: Representative Data on Acid-Catalyzed Intramolecular Rearrangement of 2,2-Disubstituted-1,3-Dioxolanes

Starting MaterialCatalystReaction ConditionsMajor ProductKey Observations
2-Alkyl-2-aryl-1,3-dioxolaneLewis Acid (e.g., TiCl4, BF3·OEt2)Aprotic solvent (e.g., CH2Cl2), Low temperature (-78 °C to rt)2-Hydroxyethyl arylcarboxylateAryl group migration is generally preferred over alkyl group migration. The stereochemistry of the starting material can influence the stereochemical outcome of the product.
2,2-Dialkyl-1,3-dioxolaneBrønsted Acid (e.g., p-TsOH) or Lewis AcidInert solvent (e.g., Toluene), Heat2-Hydroxyethyl alkanoateThe reaction is driven by the formation of the more stable ester product. The migratory aptitude of different alkyl groups can lead to a mixture of products if the groups are dissimilar.
2-Alkenyl-1,3-dioxolane derivativesLewis Acid (e.g., BF3·OEt2)Variable temperaturesSubstituted tetrahydrofuransThis represents a vinyl acetal rearrangement, where the dioxolane ring undergoes rearrangement to form a different heterocyclic system.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The 1,3-dioxolane (B20135) ring, particularly when substituted at the C2 position with an alkoxy group like in 2-Butyl-2-methoxy-1,3-dioxolane, represents a masked carbonyl functionality. This latent reactivity, combined with its stereochemical properties, makes it a valuable building block for constructing intricate molecular frameworks.

The 2-methoxy-1,3-dioxolane (B17582) group acts as a protected form of a carboxylic acid ester or a related carbonyl group. Dioxolanes are generally stable under basic, reductive, and organometallic conditions, allowing for chemical modifications on other parts of a molecule without affecting the protected carbonyl. The true utility of compounds like this compound lies in their role as orthoesters. Orthoesters are versatile reagents that can undergo exchange reactions, act as electrophiles, or be converted into other functional groups under specific, often mild, acidic conditions.

For instance, the related compound 2-methoxy-1,3-dioxolane is utilized in the synthesis of diastereoisomeric cyclic acetals. sigmaaldrich.com This reactivity highlights the potential of this compound to react with nucleophiles, such as alcohols or amines, to introduce new functional groups at the position of the original masked carbonyl. This selective functionalization is a key strategy in multi-step synthesis where precise control over reactivity is paramount.

The dioxolane ring is a structural feature in numerous biologically active compounds, including both natural products and synthetic pharmaceuticals. Its incorporation is a strategic choice to impart specific stereochemistry, improve metabolic stability, or serve as a key pharmacophore.

A prominent example is the antifungal drug Itraconazole (B105839), which contains a complex, substituted 1,3-dioxolane ring. wikipedia.org The synthesis of such molecules relies on the precise assembly of building blocks where the dioxolane moiety is introduced to control the spatial arrangement of various substituents. The itraconazole molecule possesses three chiral centers, two of which are within the dioxolane ring, underscoring the importance of this heterocycle in defining the drug's three-dimensional structure. wikipedia.org

Furthermore, dioxolane derivatives are crucial in the synthesis of antiviral nucleoside analogues. The closely related 2-methoxy-1,3-dioxolane has been used to prepare [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, which have been investigated as potential inhibitors of the Human Immunodeficiency Virus (HIV). sigmaaldrich.com In these syntheses, the dioxolane ring acts as a chiral scaffold, replacing the traditional ribose sugar and leading to novel therapeutic agents. nih.gov

Table 1: Examples of Dioxolane-Containing Pharmaceuticals

Drug NameTherapeutic ClassRole of Dioxolane Ring
ItraconazoleAntifungalCore structural component with defined stereochemistry. wikipedia.org
TroxacitabineAnti-HIV AgentChiral scaffold replacing the natural sugar moiety in a nucleoside analogue. nih.gov

Utilization in Chiral Synthesis and Stereochemical Control

The rigid, five-membered ring structure of 1,3-dioxolanes makes them excellent tools for controlling stereochemistry during chemical reactions. By introducing chirality into the dioxolane ring itself or by using it to influence adjacent stereocenters, chemists can achieve high levels of asymmetric induction.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After serving its purpose, the auxiliary is removed. Chiral 1,3-dioxolan-4-ones, which can be synthesized from readily available, enantiomerically pure α-hydroxy acids like lactic acid or mandelic acid, are powerful chiral auxiliaries. nih.gov

These auxiliaries establish a chiral environment that biases the approach of incoming reagents. For example, the enolate of a chiral dioxolanone can be alkylated or reacted with aldehydes with a high degree of diastereoselectivity. The bulky substituent at the C2 position (e.g., a tert-butyl group) effectively shields one face of the molecule, forcing the electrophile to attack from the opposite, less hindered face. nih.gov

The stereogenic centers on a dioxolane ring can exert powerful control over the formation of new carbon-carbon bonds at adjacent positions. This principle is widely used in reactions such as aldol (B89426) additions, Michael additions, and cycloadditions.

For instance, Michael additions to chiral 5-methylene-2-t-butyl-1,3-dioxolan-4-one occur with high selectivity. nih.gov Similarly, silyl (B83357) bis-enol ethers can be used as intermediates for the diastereoselective dimerization and cross-coupling of cyclic ketones, demonstrating a method for controlled C-C bond formation. northwestern.edunih.gov The predictable stereochemical outcomes are a direct result of the steric and electronic properties of the dioxolane template, which creates a favored pathway for the reaction to proceed, leading to one major diastereomer.

The ability to control stereochemistry makes dioxolane-based strategies essential for synthesizing enantiomerically pure molecules, which is often a requirement for pharmaceuticals.

Diols : Chiral 1,3-diols are valuable building blocks in organic synthesis. Asymmetric synthesis of 1,3-dioxolanes via organocatalytic cycloaddition reactions is one method to produce these structures with high enantiopurity. nih.gov The dioxolane effectively serves as a protected, chiral version of the diol, which can be deprotected at a later stage in the synthesis.

β-Lactams : The β-lactam ring is the core structure of penicillin and cephalosporin (B10832234) antibiotics. The asymmetric synthesis of β-lactams is a field of intensive research. One key method is the Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine. researchgate.net To control the stereochemistry, chiral auxiliaries are often attached to either the ketene or the imine. While not directly involving this compound, related strategies use chiral imines derived from sugars (which contain cyclic acetal (B89532) structures) to achieve high diastereoselectivity in the formation of cis-β-lactams. nih.gov The predictable facial selectivity imparted by the chiral component is crucial for producing the desired stereoisomer. researchgate.netnih.govpitt.edu

Nucleosides : As mentioned previously, dioxolane-based nucleosides are a significant class of antiviral agents. An extensive study on enantiomerically pure dioxolane-pyrimidine nucleosides demonstrated their potent anti-HIV activity. nih.gov The synthesis involves creating a chiral dioxolane intermediate which is then condensed with various pyrimidine (B1678525) bases. The stereochemistry of the dioxolane ring is critical for biological activity, as different isomers show vastly different potency and toxicity profiles. nih.gov

Table 2: Research Findings on Anti-HIV Activity of Dioxolane-Pyrimidine Nucleosides

Nucleoside Derivative (Base) Isomer Anti-HIV Potency Cytotoxicity
Cytosine β-isomer Most Potent Most Toxic
Thymine β-isomer Potent Moderate
Cytosine α-isomer Good None Observed
5-Chlorouracil Not Specified Moderate Not Specified
5-Bromouracil Not Specified Moderate Not Specified
Uracil Not Specified Inactive Not Specified

Data sourced from a study on the structure-activity relationships of dioxolane nucleosides. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding of molecules like 2-Butyl-2-methoxy-1,3-dioxolane. These computational methods allow for the detailed examination of molecular geometries, orbital interactions, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net For 2-alkoxy-1,3-dioxolanes, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable molecular geometry by finding the lowest energy conformation. researchgate.netlongdom.org This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. youtube.comresearchgate.netgoogle.com The accuracy of these calculations is often validated by comparing the computed bond lengths and angles with experimental data where available. longdom.org For the related compound, 2-methoxy-1,3-dioxolane (B17582), extensive theoretical studies have been performed, and the calculated geometrical parameters show good agreement with experimental X-ray diffraction data. longdom.orgresearchgate.net These computational approaches are crucial for understanding the three-dimensional arrangement of atoms and the relative stabilities of different conformers. researchgate.net

A study on 2-methoxy-1,3-dioxolane (MDOL) utilized the B3LYP/6-311++G(d,p) level of theory for geometry optimization. longdom.org The calculated bond lengths and angles were found to be in close agreement with experimental values. longdom.org

ParameterCalculated (B3LYP/6-311++G(d,p))Experimental
C2-O1 Bond Length (Å)1.4131.411
C2-O3 Bond Length (Å)1.3861.390
C4-O3 Bond Length (Å)1.4381.432
C5-O1 Bond Length (Å)1.4351.431
O3-C2-O1 Bond Angle (°)111.67110.8
C4-O3-C2 Bond Angle (°)108.71108.5
Data for 2-methoxy-1,3-dioxolane, a related compound. longdom.org

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and chemical reactivity. longdom.org A smaller energy gap suggests that the molecule is more reactive. longdom.org

For 2-methoxy-1,3-dioxolane, computational studies have shown that the HOMO is primarily localized on the methoxy (B1213986) group and the ring, while the LUMO is also distributed over these regions. researchgate.net The analysis of these orbitals helps in understanding the sites of electrophilic and nucleophilic attack. youtube.com The energy of the HOMO is associated with the ionization potential, while the LUMO energy relates to the electron affinity. biointerfaceresearch.com These parameters are crucial for predicting how the molecule will interact with other chemical species. youtube.com

The calculated HOMO-LUMO energy gap for 2-methoxy-1,3-dioxolane provides insights into its reactivity. longdom.org

OrbitalEnergy (eV)
HOMO-6.54
LUMO-0.23
Energy Gap (ΔE)6.31
Data for 2-methoxy-1,3-dioxolane. longdom.org

Conformational Analysis of this compound and Related Systems

The conformation of the 1,3-dioxolane (B20135) ring and the orientation of its substituents are critical in determining the molecule's properties and reactivity. Stereoelectronic effects, such as the anomeric effect, play a significant role in dictating the preferred conformations.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C2 in 1,3-dioxolanes) to favor an axial orientation over the sterically less hindered equatorial position. rsc.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair (n) of an endocyclic oxygen atom and the antibonding orbital (σ) of the exocyclic C-O bond (n -> σ). rsc.orgnih.gov This interaction is maximized when the lone pair orbital and the antibonding orbital are anti-periplanar, a condition met in the axial conformation. nih.gov

In 2-alkoxy-1,3-dioxolanes, the anomeric effect significantly influences the conformational equilibrium. nih.gov Computational studies, particularly Natural Bond Orbital (NBO) analysis, can quantify the energy of these hyperconjugative interactions, providing a theoretical basis for the observed conformational preferences. nih.gov The strength of the anomeric effect can be influenced by the nature of the substituent at the anomeric carbon and the atoms within the ring. nih.gov

Computational methods are employed to calculate the relative energies of different conformers of this compound. By mapping the potential energy surface as a function of key dihedral angles, an energy landscape can be constructed. researchgate.net This landscape reveals the stable conformers as energy minima and the transition states between them as saddle points. researchgate.net The relative populations of these conformers at a given temperature can be estimated from their calculated free energies. For 2-alkoxy-1,3-dioxolanes, the interplay between the anomeric effect favoring an axial methoxy group and steric hindrance from the butyl group will determine the most stable conformation.

The size and electronic nature of substituents on the 1,3-dioxolane ring can significantly impact its conformation and stability. researchgate.net In the case of this compound, the butyl group at the C2 position introduces steric bulk. Computational studies can systematically investigate how this substituent, as well as others, influences the puckering of the five-membered ring and the rotational barriers around the exocyclic bonds. By comparing the conformational energies of different 2-substituted-2-methoxy-1,3-dioxolanes, the specific steric and electronic contributions of the substituents can be elucidated. These studies provide a detailed understanding of how structural modifications can tune the conformational preferences and, consequently, the chemical behavior of these molecules. researchgate.net

Theoretical Elucidation of Reaction Mechanisms

The inherent structure of this compound, featuring a dioxolane ring substituted with both a butyl and a methoxy group at the C2 position, presents a fascinating case for theoretical analysis. Computational chemistry provides a powerful lens through which to examine the pathways of its reactions at a molecular level, offering insights that are often inaccessible through experimental means alone.

Computational Modeling of Nucleophilic Attack Pathways at the Dioxolane Ring

While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles of nucleophilic attack on the dioxolane ring can be elucidated from theoretical investigations of analogous acetals and ketals. The C2 carbon of the dioxolane ring is the primary electrophilic center, susceptible to attack by nucleophiles.

Computational models, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions. These models help in identifying the likely trajectories of incoming nucleophiles and the geometry of the transition states. For a compound like this compound, two primary pathways for nucleophilic attack at the C2 position are conceivable:

Attack leading to the displacement of the methoxy group: In this scenario, the nucleophile approaches the C2 carbon, and the reaction proceeds through a transition state where the C-OCH₃ bond is partially broken, and a new bond with the nucleophile is partially formed. The butyl group and the dioxolane ring remain intact.

Attack leading to the opening of the dioxolane ring: This pathway involves the nucleophile attacking the C2 carbon, leading to the cleavage of one of the C-O bonds within the five-membered ring. This results in a ring-opened intermediate.

The preferred pathway is dictated by a combination of factors, including the nature of the nucleophile, the solvent environment, and the inherent stability of the potential intermediates and transition states. Computational models can quantify the activation energies for both pathways, thereby predicting the most probable reaction course under specific conditions. The steric hindrance imposed by the butyl group and the electronic influence of the methoxy group are critical parameters that are explicitly accounted for in these calculations.

Transition State Analysis for Hydrolysis, Oxidation, and Rearrangement Reactions

Hydrolysis:

The acid-catalyzed hydrolysis of acetals and ketals is a well-studied reaction, and computational methods have provided significant insights into its mechanism. For this compound, the hydrolysis would proceed via protonation of one of the oxygen atoms, followed by the formation of a carbocationic intermediate at the C2 position. The stability of this carbocation is a crucial factor in determining the reaction rate.

Transition state analysis for the hydrolysis of similar dioxolanes has shown that the rate-determining step is typically the cleavage of the C-O bond to form the carbocation. Computational models can precisely calculate the geometry and energy of this transition state. The presence of the electron-donating butyl group would be expected to stabilize the positive charge on the C2 carbon, thereby influencing the activation energy of the hydrolysis reaction. Conversely, the methoxy group can also participate in stabilizing the transition state through resonance. A detailed transition state analysis would involve locating the saddle point on the potential energy surface corresponding to this step and calculating its vibrational frequencies to confirm it as a true transition state.

Oxidation:

The oxidation of dioxolanes can proceed through various mechanisms, often involving radical intermediates. Experimental and modeling studies on the oxidation of 1,3-dioxolane have indicated that the reaction can be initiated by hydrogen abstraction from the carbon atoms of the ring. For this compound, hydrogen abstraction could occur from the butyl group or the dioxolane ring itself.

Rearrangement Reactions:

While less common than hydrolysis or oxidation, rearrangement reactions of dioxolane derivatives can occur under specific conditions, often catalyzed by Lewis or Brønsted acids. These rearrangements can involve ring expansion, ring contraction, or migration of substituent groups.

Computational modeling is an invaluable tool for exploring the feasibility of such rearrangements. For this compound, a theoretical study would involve proposing plausible rearrangement pathways, for instance, a pinacol-type rearrangement if a vicinal diol precursor were involved in its synthesis. Transition state analysis would then be employed to calculate the activation energies for these pathways. By comparing the energy barriers of different potential rearrangement routes, it is possible to predict the most likely structural isomer to be formed. The influence of the butyl and methoxy groups on the stability of the intermediates and transition states would be a central focus of such an investigation.

Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy Applications for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Specific FT-IR absorption frequencies and peak assignments for 2-Butyl-2-methoxy-1,3-dioxolane are not available in the searched literature.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Specific FT-Raman shifts and vibrational mode analysis for this compound could not be found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Stereochemistry

¹H NMR for Proton Environment Analysis and Coupling Patterns

Detailed ¹H NMR chemical shifts, multiplicities, and coupling constants for the distinct proton environments in this compound are not documented in the available resources.

¹³C NMR for Carbon Skeleton Elucidation and Substituent Effects

A table of ¹³C NMR chemical shifts for the carbon skeleton of this compound could not be compiled from the search results.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

Correlational data from 2D NMR experiments such as COSY, HSQC, and HMBC, which are essential for the complete and unambiguous assignment of the ¹H and ¹³C spectra of this compound, are not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of "this compound." The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Upon electron ionization, the "this compound" molecule is expected to form a molecular ion (M+•). The accurate mass of this ion can be used to confirm the elemental composition of the molecule. The molecular formula for "this compound" is C8H16O3, which corresponds to a molecular weight of approximately 160.21 g/mol .

The fragmentation of the molecular ion provides valuable structural information. While a specific mass spectrum for "this compound" is not widely available in the literature, the fragmentation pattern can be predicted based on the known fragmentation of similar dioxolanes and ethers. The primary fragmentation pathways are expected to involve the cleavage of the butyl and methoxy (B1213986) groups, as well as the opening of the dioxolane ring.

Key fragmentation pathways for cyclic acetals like dioxolanes often involve the loss of substituents attached to the C2 position. In the case of "this compound," the initial fragmentation would likely involve the loss of the butyl radical (•C4H9) or the methoxy radical (•OCH3). The loss of the butyl group is often a dominant fragmentation pathway for similar structures.

The table below outlines the expected major fragment ions for "this compound" and their corresponding m/z values.

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Significance
[M]+•[C8H16O3]+•160Molecular Ion
[M - CH3O]•[C7H13O2]+129Loss of the methoxy group
[M - C4H9]•[C4H7O3]+119Loss of the butyl group
[C5H9O2]+101Resulting from the loss of the butyl group and subsequent rearrangement
[C4H7O]+71A fragment containing the butyl group
[C2H5O2]+61Fragment from the dioxolane ring

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for its separation from reaction mixtures or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds like "this compound."

In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that serves as a molecular fingerprint.

While specific GC-MS parameters for "this compound" are not extensively documented, typical conditions for similar compounds can be applied. A non-polar or medium-polarity column would likely be effective for its separation. The retention time of "this compound" would be influenced by its boiling point and its interaction with the stationary phase of the GC column. GC-MS is particularly useful for identifying and quantifying impurities in a sample of "this compound."

The table below presents a hypothetical set of GC-MS parameters that could be used for the analysis of "this compound."

Parameter Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 amu

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. For a moderately polar compound like "this compound," both normal-phase and reversed-phase HPLC could be employed, though reversed-phase is more common.

In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and a polar organic solvent such as acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

HPLC is particularly valuable for the purification of "this compound" on a preparative scale. By collecting the fraction eluting at the retention time corresponding to the compound, a high-purity sample can be obtained. For quantitative analysis, a detector such as a UV detector (if the compound has a chromophore) or a refractive index (RI) detector can be used. A calibration curve can be constructed by analyzing standards of known concentration to determine the amount of "this compound" in an unknown sample.

The following table outlines typical conditions for the HPLC analysis of "this compound."

Parameter Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Refractive Index (RI) or UV at a low wavelength (if applicable)
Injection Volume 10 µL

Future Directions and Emerging Research Avenues

Development of Greener and Sustainable Synthetic Pathways for Dioxolane Derivatives

The chemical industry's shift towards green chemistry principles is a primary driver for innovation in synthetic methodologies. rsc.org The emphasis is on replacing traditional, often hazardous, fossil-based solvents and reagents with more benign and sustainable alternatives. rsc.orgrsc.org

Key Research Thrusts:

Bio-based Precursors: A significant area of development involves the use of renewable feedstocks. Dioxolane derivatives can be synthesized from bio-based precursors such as α-hydroxy carboxylic acids (like lactic acid) and various aldehydes or ketones. rsc.orgrsc.org This approach aligns with the goal of creating petrochemical-free thermoplastics and other materials from sustainable sources. researchgate.net An artificial synthetic pathway using cell-free multi-enzyme catalysis represents a frontier in producing chemicals from bio-ethanol, a methodology that could be adapted for dioxolane precursors. rsc.org

Energy-Efficient Methodologies: The application of alternative energy sources like ultrasonic irradiation has proven effective for synthesizing 1,3-dioxolane (B20135) derivatives. researchgate.net These sonochemical methods often lead to significantly shorter reaction times, higher yields, and can be performed under milder and safer conditions compared to conventional heating. researchgate.net

Green Catalysts and Solvents: Research is focused on employing environmentally friendly catalysts, such as graphene oxide or water-resistant Lewis acids like samarium(III) chloride, which can be recovered and reused. researchgate.netnih.gov The use of water as a solvent, where possible, further enhances the green credentials of these synthetic routes. nih.gov Dioxolane compounds themselves are being explored as potential biobased polar aprotic solvents, offering a sustainable alternative to conventional solvents like DMF and NMP. rsc.orgrsc.org

Table 1: Comparison of Synthetic Methodologies for Dioxolanes

Feature Conventional Synthesis Emerging Green Synthesis
Precursors Petrochemical-based Bio-based (e.g., lactic acid, formaldehyde) rsc.orgrsc.org
Energy Input High (conventional heating) Low (e.g., ultrasound irradiation) researchgate.net
Catalysts Often harsh, non-recyclable acids Reusable, solid catalysts (e.g., graphene oxide) researchgate.net
Solvents Volatile organic compounds (VOCs) Water, bio-based solvents rsc.orgrsc.orgnih.gov

| Efficiency | Variable yields, long reaction times | High yields, shorter reaction times researchgate.net |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its traditional role as a protecting group for carbonyls and diols, the dioxolane moiety is a versatile functional group capable of undergoing unique transformations. wikipedia.org Future research will likely focus on uncovering new reactivity patterns for derivatives like 2-Butyl-2-methoxy-1,3-dioxolane.

Potential Research Areas:

Catalytic C–H Functionalization: Modern synthetic methods, such as ruthenium-catalyzed meta-C–H activation, could be explored to selectively introduce new functional groups onto the aromatic rings of more complex dioxolane-containing structures. acs.org This would allow for late-stage diversification of molecules.

Ring-Expansion and Annulation Reactions: The dioxolane ring can be a precursor to larger ring systems. For instance, in natural product synthesis, an epoxide can undergo a ring-expansion to form a dioxolane ring, which can be further transformed. wikipedia.org Investigating Hauser-type annulations or other cycloadditions could lead to the construction of complex polycyclic aromatic systems incorporating the dioxolane structure. acs.org

Gold-Catalyzed Reactions: The reactivity of propargyl-substituted indoles, which can act as gold carbene sources, has been shown to lead to tandem reactions like 1,2-indole migration and cyclopropanation. acs.org Exploring analogous gold-catalyzed transformations with appropriately functionalized this compound could unlock novel synthetic pathways to complex heterocyclic systems. acs.org

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

The synergy between experimental work and computational chemistry is accelerating the pace of discovery. For this compound, computational tools can provide deep insights into its behavior and guide synthetic efforts.

Key Computational Approaches:

Kinetic and Mechanistic Modeling: Detailed kinetic models can be developed to predict the behavior of dioxolanes under specific conditions, such as oxidation. acs.org Density Functional Theory (DFT) calculations are instrumental in elucidating complex reaction pathways, understanding transition states, and explaining observed selectivity, as demonstrated in studies of C-H activation. acs.org

Machine Learning for Reaction Prediction: The field of predictive chemistry is rapidly evolving, with machine learning (ML) models holding the potential to accelerate reaction discovery and development. nih.gov By training models on large datasets of chemical reactions, it is possible to predict the outcomes of unknown reactions, identify optimal reaction conditions (catalyst, solvent, base), and even discover unprecedented synthetic methods. nih.govrsc.orgdigitellinc.com This approach could be applied to predict novel reactivity for this compound with higher accuracy than human intuition alone. digitellinc.com

Table 2: Applications of Computational Modeling in Dioxolane Research

Modeling Technique Application Potential Outcome
Kinetic Modeling Predicts reaction rates and product distribution under various conditions. acs.org Optimization of reaction conditions for yield and selectivity.
DFT Calculations Elucidates reaction mechanisms and transition state energies. acs.org Rational design of catalysts and substrates for new transformations.

| Machine Learning | Predicts reaction outcomes, yields, and optimal conditions from large datasets. nih.govdigitellinc.com | Rapid screening of potential reactions and discovery of novel reactivity. rsc.org |

Integration of this compound into Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it a candidate for incorporation into advanced materials and complex molecular assemblies.

Future Applications in Materials Science:

Polymer Science: Dioxolane-containing systems have already made a significant impact in polymer science. researchgate.net A notable emerging application is the in situ polymerization of 1,3-dioxolane to form fluorine/boron-rich interfaces in long-life lithium metal batteries. rsc.org The butyl and methoxy (B1213986) groups on this compound could be used to fine-tune the physical properties (e.g., solubility, glass transition temperature) of such polymers.

Microporous Materials: The principles of supramolecular chemistry can be used to design materials with specific functions. For example, metal-organic complexes can self-assemble into microporous frameworks capable of guest inclusion. nsc.ru The specific shape and functional groups of this compound could be exploited in the design of new host-guest systems or as a component in the synthesis of novel porous materials with tailored sorption properties. nsc.ru

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.